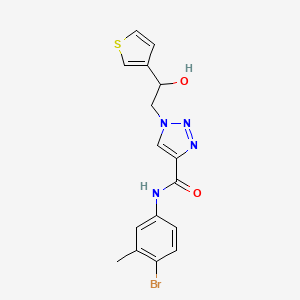

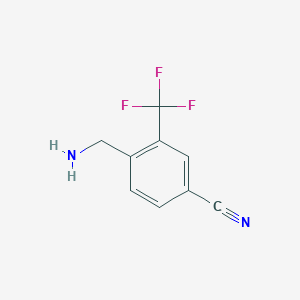

![molecular formula C21H21NO3 B2499950 N-(2-ethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide CAS No. 890615-13-1](/img/structure/B2499950.png)

N-(2-ethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding a high product yield of 94% . This compound was further modified using Suzuki-Miyaura cross-coupling to produce various analogues . Although the specific compound "N-(2-ethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide" is not directly mentioned, the methodologies described could potentially be adapted for its synthesis by altering the starting materials and coupling partners.

Molecular Structure Analysis

The molecular structures of the synthesized compounds in the studies were confirmed using spectroscopic methods such as NMR, IR, and MS . These techniques are essential for determining the structural integrity of the furan carboxamide derivatives. The computational approach, including docking studies and molecular dynamics (MD) simulations, provided insights into the molecular interactions and stability of the synthesized compounds .

Chemical Reactions Analysis

The studies explored various chemical reactions involving furan carboxamide derivatives. For instance, acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl carboxamides resulted in furan ring opening and the formation of new heterocyclic systems . Additionally, the reaction of ethyl naphtho[2,1-b]furan-2-carboxylate with hydrazine hydrate formed carbohydrazide, which upon treatment with different aldehydes yielded Schiff bases . These bases were further reacted to produce azetidinone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of the furan carboxamide derivatives were characterized by their spectral data and analytical studies . The antimicrobial and antioxidant activities of these compounds were investigated, indicating potential applications in medical and pharmaceutical fields . The antiallergic activity of related compounds was also tested, showing significant inhibition of serotonin, histamine, and bradykinin .

科学的研究の応用

Synthesis and Antibacterial Activities

N-(2-ethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide and its analogs, derived from furan-2-carboxamides, have been synthesized and investigated for their antibacterial activities. Specifically, these compounds have shown effectiveness against clinically isolated drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. The synthesis involves Suzuki-Miyaura Cross-Coupling reactions, providing a range of furan-2-carboxamide derivatives. The antibacterial potential of these compounds, especially against NDM-positive A. baumannii, was demonstrated through in vitro studies, further supported by computational docking studies and molecular dynamics (MD) simulations to understand their mechanism of action at the molecular level (Siddiqa et al., 2022).

Application in Dye-Sensitized Solar Cells

In the realm of renewable energy, furan derivatives, including those structurally related to this compound, have been explored for their utility in dye-sensitized solar cells (DSSCs). Phenothiazine derivatives with furan as a conjugated linker have demonstrated improved performance in DSSCs, highlighting the effect of furan-based linkers on the enhancement of solar energy-to-electricity conversion efficiency. Such studies underscore the potential of furan derivatives in the development of more efficient solar cells (Kim et al., 2011).

Fluorescence Chemosensors

Furan-2-carboxamide derivatives are also utilized in the development of fluorescence chemosensors. A particular focus has been on the creation of chemosensors for the detection of metal ions and other analytes. These sensors, based on furan-2-carboxamide backbones, exhibit selective fluorescence responses upon binding to specific targets, such as Cd2+ and CN− ions. Their application extends to bio-imaging, demonstrating the ability to detect these ions in live cell environments and zebrafish larvae. This indicates the versatile applications of furan-2-carboxamide derivatives in environmental monitoring and biological imaging (Ravichandiran et al., 2020).

特性

IUPAC Name |

N-(2-ethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3/c1-3-16-6-4-5-7-19(16)22-21(23)20-13-12-18(25-20)14-24-17-10-8-15(2)9-11-17/h4-13H,3,14H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKKGQSMXGPSMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2499868.png)

![Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2499870.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2499872.png)

![4-Chlorophenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate](/img/structure/B2499873.png)

![3-{[1-(Tert-butoxycarbonyl)azetidin-3-yl]oxy}benzoic acid](/img/no-structure.png)

![3-(benzylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B2499882.png)

![(3-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine;hydrochloride](/img/structure/B2499889.png)